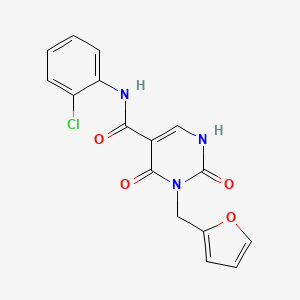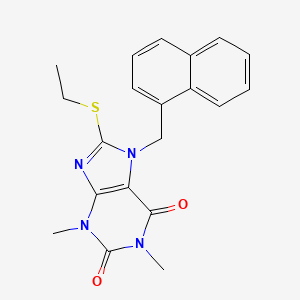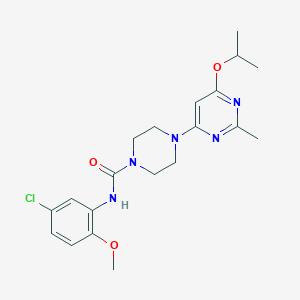
1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C18H27N5O3. It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound and its derivatives involves complex organic reactions . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring, a pyrrolidine ring, and a piperidine ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, including its melting point, boiling point, solubility, and stability, are not detailed in the available literature. Its molecular weight is 361.446.Scientific Research Applications
Hydrogen-Bonding Patterns and Crystal Structures
Studies on compounds structurally related to "1-(4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone" have demonstrated significant interest in understanding hydrogen-bonding patterns and their impact on crystal structures. For instance, research on enaminones such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone has revealed intricate hydrogen-bonding interactions that facilitate the formation of centrosymmetric dimers and chains, contributing to the stability and properties of the crystal structure (Balderson et al., 2007).
Synthetic Pathways and Chemical Transformations
The synthesis of heterocyclic compounds and their derivatives, including those involving pyrazine and pyrrolidine moieties, plays a crucial role in the development of new materials and pharmaceuticals. Studies have elaborated on methods to synthesize ortho-dialkylamino-benzenesulphonyl azides and benzoyl azides, showcasing thermal and photolytic decomposition pathways that yield a variety of heterocyclic structures, potentially applicable for the compound (Martin et al., 1974).
Optical Properties and Material Applications
Research into trisheterocyclic systems with electron-donating amino groups, including dimethylamine and piperidine substituents, has highlighted the impact of these groups on thermal, redox, and optical properties. These findings are particularly relevant for materials science, where such compounds could be utilized in the development of efficient emitters and for understanding the role of structure on fluorescence properties (Palion-Gazda et al., 2019).
Antimicrobial and Anticancer Activity
Compounds containing pyrrolidine and pyrazine structures have been investigated for their antimicrobial and anticancer activities. For example, synthesis and evaluation of novel pyrimidine, pyran, and furan derivatives incorporating thiazolo[3,2-a]benzimidazole moiety have shown potential biological activities, underscoring the importance of structural diversity in medicinal chemistry (Farag et al., 2011).
Future Directions
Properties
IUPAC Name |
1-[4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-13(24)22-7-4-14(5-8-22)18(25)23-9-6-15(12-23)26-17-11-19-10-16(20-17)21(2)3/h10-11,14-15H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHSYJJGLSMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808178.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2808181.png)

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)


![ethyl 4-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2808193.png)

